molecular formula C16H18FN3O3 B6661825 3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid

3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid

Cat. No.: B6661825
M. Wt: 319.33 g/mol
InChI Key: LPVFYXLTRZPRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid is a synthetic organic compound characterized by its unique structural features, including a fluoro-substituted benzene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1,3,5-trimethylpyrazole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanoyl Group: The next step involves the acylation of the pyrazole ring with a propanoyl chloride derivative, forming the 2-(1,3,5-trimethylpyrazol-4-yl)propanoyl intermediate.

    Coupling with Fluorobenzoic Acid: The final step is the coupling of the intermediate with 3-fluoro-4-aminobenzoic acid. This can be done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing biochemical pathways by interacting with key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetylamino]benzoic acid: Similar structure but with an acetyl group instead of a propanoyl group.

    3-Fluoro-4-[2-(1,3,5-dimethylpyrazol-4-yl)propanoylamino]benzoic acid: Similar structure but with a dimethylpyrazole moiety.

Uniqueness

3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid is unique due to its specific combination of a fluoro-substituted benzene ring and a trimethylpyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research.

Properties

IUPAC Name

3-fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-8(14-9(2)19-20(4)10(14)3)15(21)18-13-6-5-11(16(22)23)7-12(13)17/h5-8H,1-4H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVFYXLTRZPRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)C(=O)NC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.